![molecular formula C16H14O4 B7794909 2-((1-Phenylethoxy)carbonyl)benzoic acid CAS No. 17470-31-4](/img/structure/B7794909.png)
2-((1-Phenylethoxy)carbonyl)benzoic acid
Overview
Description
2-((1-Phenylethoxy)carbonyl)benzoic acid is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Liquid Crystal Intermediates : One of the significant applications is in the synthesis of liquid crystal intermediates. For instance, n-alkoxybiphenyl-4'-carbonyloxy benzoic acid derivatives are used as intermediates in many ferroelectric and antiferroelectric liquid crystals. Such compounds are typically synthesized via a series of reactions including methylation, acylation, and alkylation condensation (Dou Qing, 2000).
Formation of Carbonyl Complexes : In research exploring the synthesis and characterization of group-6 metal carbonyl complexes, derivatives of benzoic acid are utilized as ligands. These complexes, involving chromium, molybdenum, and tungsten with benzoic acid derivatives, are explored for their molecular structure and bonding characteristics (M. Saleem et al., 2012).
In Investigations of Molecular and Dimeric Structures : Derivatives like 2-[(2-hydroxyphenyl)carbonyloxy]benzoic acid have been extensively studied using FT-IR and Raman spectroscopy, and Density Functional Theory (DFT) calculations for their molecular and dimeric structures. Such investigations help in understanding the stability, charge delocalization, and intermolecular interactions of these compounds (S. Muthu & E. Paulraj, 2013).
Synthesis of Molecular Cocrystals : The conformational polymorphism of derivatives like 2,6-dimethoxy benzoic acid has been studied, which crystallizes in syn and anti conformational polymorphic forms. Such studies provide insights into the crystal packing, hydrogen bonding, and molecular interactions, which are vital for designing molecular cocrystals and understanding their properties (Rumpa Pal et al., 2020).
properties
IUPAC Name |
2-(1-phenylethoxycarbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQNOBIACRMODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Phenylethoxy)carbonyl)benzoic acid | |
CAS RN |
33533-53-8, 17470-31-4 | |
Record name | Mono(alpha-methylbenzyl) phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033533538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002704035 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC295551 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALPHA-METHYLBENZYL PHTHALATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHTHALIC ACID MONO-(1-PHENYL-ETHYL) ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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